molecular formula C22H24N6O4S B11253491 N-Benzyl-6-[4-(4-methyl-3-nitrobenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine

N-Benzyl-6-[4-(4-methyl-3-nitrobenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine

Cat. No.: B11253491
M. Wt: 468.5 g/mol
InChI Key: KMSOZXBSHHJHAM-UHFFFAOYSA-N
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Description

N-Benzyl-6-[4-(4-methyl-3-nitrobenzenesulfonyl)piperazin-1-yl]pyridazin-3-amine is a complex organic compound that features a pyridazine core substituted with a benzyl group and a piperazine moiety

Preparation Methods

The synthesis of N-Benzyl-6-[4-(4-methyl-3-nitrobenzenesulfonyl)piperazin-1-yl]pyridazin-3-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridazine core, followed by the introduction of the benzyl group and the piperazine moiety. Common reagents used in these reactions include benzyl bromide, piperazine, and various sulfonyl chlorides. The reaction conditions usually involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are often carried out under reflux conditions .

Chemical Reactions Analysis

N-Benzyl-6-[4-(4-methyl-3-nitrobenzenesulfonyl)piperazin-1-yl]pyridazin-3-amine can undergo various chemical reactions, including:

Scientific Research Applications

N-Benzyl-6-[4-(4-methyl-3-nitrobenzenesulfonyl)piperazin-1-yl]pyridazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzyl-6-[4-(4-methyl-3-nitrobenzenesulfonyl)piperazin-1-yl]pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

N-Benzyl-6-[4-(4-methyl-3-nitrobenzenesulfonyl)piperazin-1-yl]pyridazin-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C22H24N6O4S

Molecular Weight

468.5 g/mol

IUPAC Name

N-benzyl-6-[4-(4-methyl-3-nitrophenyl)sulfonylpiperazin-1-yl]pyridazin-3-amine

InChI

InChI=1S/C22H24N6O4S/c1-17-7-8-19(15-20(17)28(29)30)33(31,32)27-13-11-26(12-14-27)22-10-9-21(24-25-22)23-16-18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3,(H,23,24)

InChI Key

KMSOZXBSHHJHAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NCC4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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